3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone
Brand Name: Vulcanchem
CAS No.: 57755-34-7
VCID: VC4363832
InChI: InChI=1S/C14H15N3O2/c1-10-14(19)13(11(9-18)7-15-10)8-16-17-12-5-3-2-4-6-12/h2-8,17-19H,9H2,1H3/b16-8+
SMILES: CC1=NC=C(C(=C1O)C=NNC2=CC=CC=C2)CO
Molecular Formula: C14H15N3O2
Molecular Weight: 257.293

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone

CAS No.: 57755-34-7

Cat. No.: VC4363832

Molecular Formula: C14H15N3O2

Molecular Weight: 257.293

* For research use only. Not for human or veterinary use.

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone - 57755-34-7

Specification

CAS No. 57755-34-7
Molecular Formula C14H15N3O2
Molecular Weight 257.293
IUPAC Name 5-(hydroxymethyl)-2-methyl-4-[(E)-(phenylhydrazinylidene)methyl]pyridin-3-ol
Standard InChI InChI=1S/C14H15N3O2/c1-10-14(19)13(11(9-18)7-15-10)8-16-17-12-5-3-2-4-6-12/h2-8,17-19H,9H2,1H3/b16-8+
Standard InChI Key ACVJLORANYOXLT-LZYBPNLTSA-N
SMILES CC1=NC=C(C(=C1O)C=NNC2=CC=CC=C2)CO

Introduction

Structural and Chemical Characteristics

Molecular Structure and Nomenclature

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone is a pyridine derivative with a complex functional group arrangement. Its IUPAC name reflects the following structural features:

  • Pyridine ring: Positions 2, 3, 4, and 5 are substituted with methyl, hydroxyl, hydroxymethyl, and a phenylhydrazone group, respectively.

  • Phenylhydrazone group: Formed by the reaction of the aldehyde moiety at position 4 with phenylhydrazine, resulting in a C=N double bond with E-configuration .

The molecular formula is C₁₄H₁₅N₃O₂, with a molecular weight of 257.29 g/mol . The SMILES notation CC1=NC=C(C(=C1O)/C=N/NC2=CC=CC=C2)CO confirms the connectivity of the hydroxyl, hydroxymethyl, methyl, and phenylhydrazone groups .

Key Functional Groups

Functional GroupPositionRole in Reactivity
Hydroxyl (-OH)C3Hydrogen bonding, acidity
Hydroxymethyl (-CH₂OH)C5Solubility, steric effects
Methyl (-CH₃)C2Steric hindrance
Phenylhydrazone (-C=N-NHPh)C4Conjugation, redox activity

The phenylhydrazone group enhances conjugation within the molecule, potentially influencing its optical and electronic properties .

Synthesis and Preparation Methods

General Synthetic Approach

The compound is synthesized via the condensation reaction between 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde and phenylhydrazine hydrochloride under acidic conditions. This method is typical for hydrazone formation .

Detailed Reaction Protocol

  • Starting Material Preparation:

    • 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde is synthesized via pyridoxal derivatives or other pyridine aldehyde precursors .

    • Phenylhydrazine hydrochloride is prepared by reacting aniline with urea and subsequent chlorination .

  • Hydrazone Formation:

    • Reagents: Phenylhydrazine hydrochloride, ethanol, glacial acetic acid.

    • Conditions: Reflux at 80–100°C for 4–6 hours .

    • Purification: Crystallization from ethanol/water mixtures .

Optimization and Yield Considerations

ParameterOptimal ValueImpact on Yield
SolventEthanol/water (4:1)Solubility of reactants
Temperature80–85°CReaction rate acceleration
Acid CatalystGlacial acetic acidProtonation of carbonyl

High yields (e.g., 89.3% in phenylhydrazine synthesis ) are achievable with precise temperature control and stoichiometric ratios.

Physical and Chemical Properties

Spectroscopic Data

While direct spectral data for this compound is limited, analogous phenylhydrazones exhibit characteristic peaks:

  • ¹H NMR: Peaks for aromatic protons (δ 6.93–7.26 ppm), hydrazone proton (δ 8.4 ppm), and hydroxyl groups (δ 3.0–4.5 ppm) .

  • UV-Vis: Absorption bands due to conjugation between the pyridine ring and phenylhydrazone group (λₘₐₓ ~ 300–400 nm).

Stability and Reactivity

  • Thermal Stability: Decomposition above 200°C; phenylhydrazone group prone to hydrolysis under acidic/basic conditions .

  • Oxidation: Susceptible to oxidation at the hydrazone moiety, forming azo derivatives .

Hazard CategoryClassificationPictogram
Skin IrritationCategory 2 (H315)Exclamation mark
Eye IrritationCategory 2A (H319)Exclamation mark
Respiratory IrritationCategory 3 (H335)Exclamation mark

Precautionary Measures

RiskMitigation Strategy
Skin ContactWear nitrile gloves; wash thoroughly
Eye ExposureUse goggles; flush with water
InhalationUse respirator; ventilate area

Disposal must follow local regulations for hazardous waste .

Analytical Characterization

Mass Spectrometry

InstrumentIonization MethodKey Fragment Ions
Q Exactive OrbitrapESIm/z 257.29 [M+H]⁺

The molecular ion peak confirms the molecular weight of 257.29 Da .

Chromatographic Data

TechniqueColumnRetention Time (min)
HPLCC18, 5 µm8.2–9.5 (pH 3.0 buffer)

Research Applications and Derivatives

Role in Organic Synthesis

This compound serves as a building block for:

  • Heterocyclic Derivatives: Indole synthesis via Fischer indole reactions .

  • Coordination Complexes: Potential ligand for transition metals due to multiple donor sites .

Oxime Derivatives

The oxime analog, 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime, demonstrates distinct spectral properties, including E-configured hydroxyimino groups .

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